2-Formylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

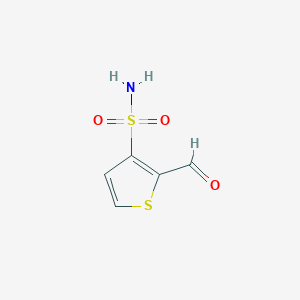

2-Formylthiophene-3-sulfonamide is an organic compound with the molecular formula C5H5NO3S2. It consists of a thiophene ring substituted with a formyl group at the 2-position and a sulfonamide group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: . The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with ammonia or amines to form the sulfonamide.

Industrial Production Methods: Industrial production methods for 2-Formylthiophene-3-sulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions: 2-Formylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: 2-Thiophenecarboxylic acid-3-sulfonamide.

Reduction: 2-Hydroxymethylthiophene-3-sulfonamide.

Substitution: Depending on the nucleophile, various substituted thiophene derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-formylthiophene-3-sulfonamide and its derivatives as anticancer agents. The compound has been investigated for its ability to induce apoptosis in cancer cells by targeting Bcl-2 family proteins, which are often overexpressed in tumors and contribute to resistance against chemotherapy .

Key Findings:

- Compounds with a similar 3-phenylthiophene-2-sulfonamide core exhibited sub-micromolar binding affinities to Mcl-1 and Bcl-2, leading to significant cytotoxic effects on tumor cells (IC50 < 10 μM)【1】.

- The mechanism of action involves the induction of apoptosis through mitochondrial pathways, making these compounds promising candidates for further optimization as effective anticancer agents【1】.

Inhibition of Carbonic Anhydrase

Another significant application of this compound lies in its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer【3】.

Case Studies:

- A study demonstrated that sulfonamide derivatives, including those based on thiophenes, showed potent inhibition against carbonic anhydrase isoforms hCA IX and hCA XII, which are implicated in tumor progression【2】.

- The binding affinities of these compounds were evaluated using molecular docking simulations, providing insights into their interactions with target enzymes【2】.

Synthesis of Sulfonamide Derivatives

The synthesis of this compound can be achieved through various methodologies that allow for the introduction of different substituents to enhance biological activity. Recent advancements have focused on hybridization techniques that combine sulfonamides with other pharmacophores to create novel compounds with improved efficacy【2】【4】.

Synthesis Techniques:

- Molecular Hybridization: Combining sulfonamides with triazole or glycoside moieties has led to the development of compounds with enhanced anticancer properties【2】.

- Structure-Based Design: Utilizing computational methods to design derivatives that can effectively bind to specific biological targets【1】【2】.

Summary Table of Applications

| Application Area | Description | Key Compounds/Results |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; targets Bcl-2 family proteins | IC50 < 10 μM for selected derivatives |

| Carbonic Anhydrase Inhibition | Inhibits CA enzymes linked to tumor progression | Potent inhibitors against hCA IX and hCA XII |

| Synthetic Methodologies | Hybridization techniques for novel compound development | Incorporation of triazole and glycoside motifs |

作用機序

The mechanism of action of 2-Formylthiophene-3-sulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfonamides.

類似化合物との比較

2-Formylthiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

2-Formylthiophene-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

2-Acetylthiophene-3-sulfonamide: Similar structure but with an acetyl group instead of a formyl group.

Uniqueness: 2-Formylthiophene-3-sulfonamide is unique due to the presence of both a formyl and a sulfonamide group on the thiophene ring.

生物活性

2-Formylthiophene-3-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. Sulfonamides are known for their bacteriostatic properties and have been utilized in various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring substituted with a formyl group and a sulfonamide moiety. The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides, followed by formylation.

Antimicrobial Activity

Sulfonamides, including this compound, exhibit significant antimicrobial properties. They function primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death.

Recent studies have shown that derivatives of sulfonamides, including those similar to this compound, possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds combining sulfonamide with other pharmacophores have demonstrated enhanced antibacterial efficacy compared to traditional sulfa drugs .

Antioxidant Properties

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies indicate that certain sulfonamide derivatives exhibit potent antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that compounds with a sulfonamide group can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various sulfonamide derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple bacterial strains, indicating strong antimicrobial activity .

- Antioxidant Activity : In a comparative study, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound showed significant scavenging ability comparable to established antioxidants like ascorbic acid .

- Anti-inflammatory Mechanism : Research demonstrated that this compound could reduce lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways, thereby decreasing the expression of inflammatory markers .

Summary of Biological Activities

| Activity Type | Mechanism/Target | Efficacy/Notes |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | Broad-spectrum activity against bacteria |

| Antioxidant | Free radical scavenging | Comparable to standard antioxidants |

| Anti-inflammatory | Inhibition of COX enzymes | Reduces pro-inflammatory cytokines |

特性

IUPAC Name |

2-formylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-3H,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJWLGXHSKRBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。